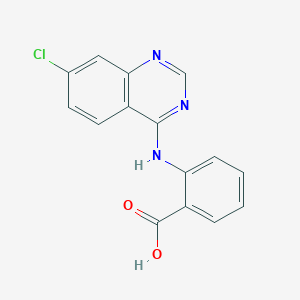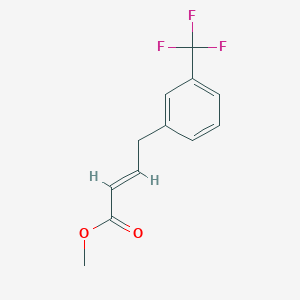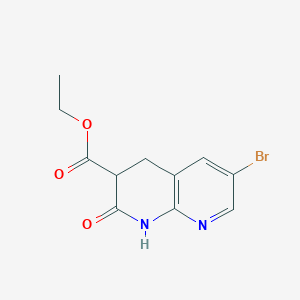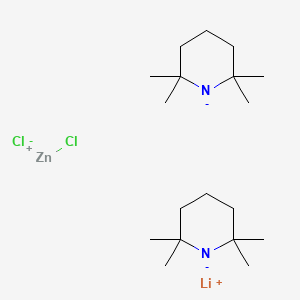
2-((7-Chloroquinazolin-4-yl)amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((7-Chloroquinazolin-4-yl)amino)benzoic acid is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chloroquinazolin-4-yl)amino)benzoic acid typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
化学反应分析
Types of Reactions
2-((7-Chloroquinazolin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.
科学研究应用
2-((7-Chloroquinazolin-4-yl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-((7-Chloroquinazolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
7-Chloro-4-aminoquinoline derivatives: Known for their antimicrobial and antimalarial activities.
Quinazolinone derivatives: Exhibited anticancer and anti-inflammatory properties
Uniqueness
2-((7-Chloroquinazolin-4-yl)amino)benzoic acid is unique due to its specific structure, which combines the quinazoline and benzoic acid moieties
属性
CAS 编号 |
90430-16-3 |
|---|---|
分子式 |
C15H10ClN3O2 |
分子量 |
299.71 g/mol |
IUPAC 名称 |
2-[(7-chloroquinazolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C15H10ClN3O2/c16-9-5-6-10-13(7-9)17-8-18-14(10)19-12-4-2-1-3-11(12)15(20)21/h1-8H,(H,20,21)(H,17,18,19) |
InChI 键 |
PVQWJMAGWVUYST-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=NC=NC3=C2C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11832144.png)
![[(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11832146.png)




![2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B11832174.png)
![3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine](/img/structure/B11832179.png)


